3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also include thermodynamic properties and chemical stability.Scientific Research Applications
1. Anti-Tumor Activities
Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including derivatives of 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile, have been synthesized and tested for anti-tumor activities. These complexes exhibited inhibitory actions on human colorectal carcinoma cells (HCT-116), indicating potential applications in cancer therapy (Aboelmagd et al., 2021).
2. Magnetic Properties in Chemistry
The compound has been studied for its magnetic properties, particularly in the context of ferromagnetic exchange interactions. Such studies are vital for understanding molecular interactions and could have implications in material science and magnetic applications (Mukai et al., 1993).
3. Discovery as a Receptor Agonist
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a variant of the compound, has been identified as a nonpeptidic agonist of the urotensin-II receptor, showcasing its potential as a pharmacological research tool and a drug lead in biochemical studies (Croston et al., 2002).
4. Synthesis of Pyrethroids
The synthesis of pyrethroids involving compounds related to 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile shows its relevance in the development of insecticides. The synthesized compounds have displayed considerable acaricidal activities, indicating their potential in pest control applications (Lu Sheng, 2004).
5. Catalytic Applications
In studies related to catalysis, the compound has been involved in exploring hydrogenolysis of C–C and C–Cl bonds. Such research is fundamental to understanding and developing new catalytic processes in chemical synthesis (Bonarowska et al., 1999).
6. Molecular Docking and Antimicrobial Activity
The compound has been used in molecular docking studies and tested for antimicrobial activity. Its molecular structure has been analyzed, and it demonstrated antibacterial and antifungal effects, contributing to the field of medicinal chemistry (Sivakumar et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and any modifications that could be made to improve its properties or reactivity.
properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVKMNMOYTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266976 | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile | |
CAS RN |
1252672-59-5 | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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